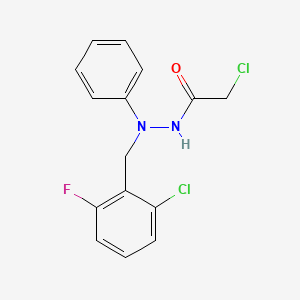
1,2,11,12-Tetrachloroperfluorododecane
Overview
Description
1,2,11,12-Tetrachloroperfluorododecane is an organic compound with the chemical formula C12Cl4F22. It is a colorless liquid with a high density and a low melting point. This compound is insoluble in water but readily soluble in organic solvents such as alcohols and ethers . It is known for its chemical inertness and electrical insulation properties, making it useful in various industrial applications.
Preparation Methods
The preparation of 1,2,11,12-Tetrachloroperfluorododecane typically involves the synthesis of fluoroalkanes and tetrachloroalkanes. The process begins with the reaction of dodecyl bromoalkane with sodium bromide to produce dodecyl chloroalkane. This intermediate is then reacted with a fluoroalkane in the presence of a catalyst to yield this compound . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1,2,11,12-Tetrachloroperfluorododecane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that the compound can undergo these reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles such as amines or thiols. Oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions could use reducing agents like lithium aluminum hydride.
Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1,2,11,12-Tetrachloroperfluorododecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology and Medicine: The compound’s inertness and stability make it useful in biological assays and as a reference material in medical research.
Mechanism of Action
The mechanism of action of 1,2,11,12-Tetrachloroperfluorododecane is primarily related to its chemical inertness and stability It does not readily react with other substances, making it an effective insulator and lubricant
Comparison with Similar Compounds
1,2,11,12-Tetrachloroperfluorododecane can be compared to other perfluorinated compounds such as:
Perfluoro(3-methylbutan-2-one): This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid derivatives: These compounds have similar chlorine substitutions but are used in different contexts, such as in the synthesis of dyes and pigments.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which confer both chemical inertness and electrical insulation properties, making it valuable in specialized industrial applications.
Properties
IUPAC Name |
1,2,11,12-tetrachloro-1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12-docosafluorododecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl4F22/c13-1(17,11(15,35)36)3(19,20)5(23,24)7(27,28)9(31,32)10(33,34)8(29,30)6(25,26)4(21,22)2(14,18)12(16,37)38 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGXCOZGXTUREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl4F22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


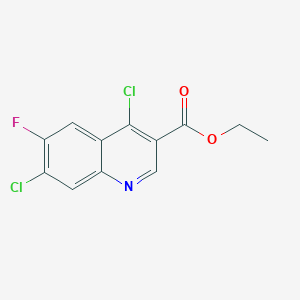
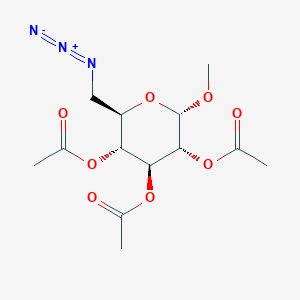
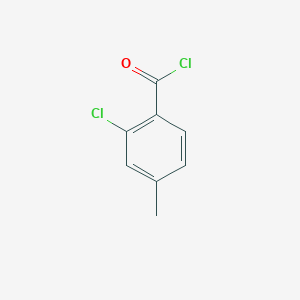
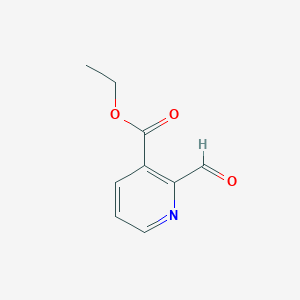
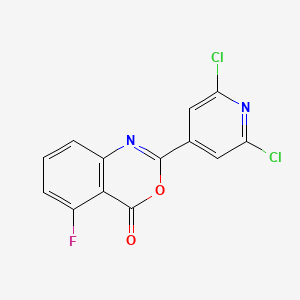
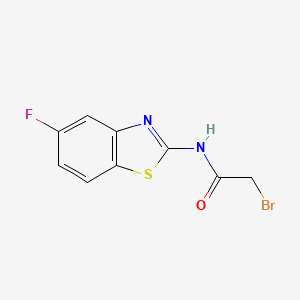
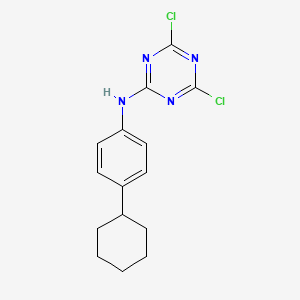
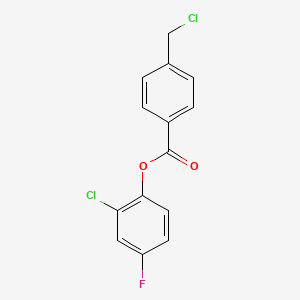

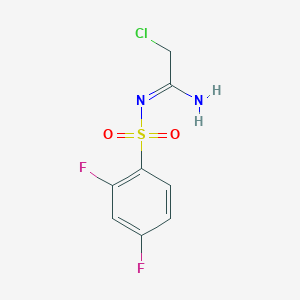

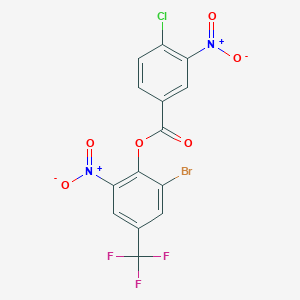
![3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine](/img/structure/B3040604.png)
